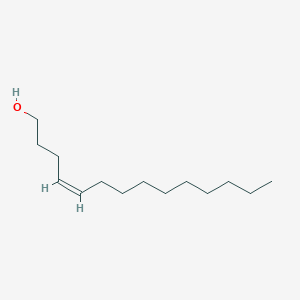

(Z)-tetradec-4-en-1-ol

Description

Properties

IUPAC Name |

(Z)-tetradec-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h10-11,15H,2-9,12-14H2,1H3/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLOGWCACVSGQN-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C\CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ylide Preparation and Optimization

Phosphonium salts, synthesized via quaternization of triphenylphosphine with 4-bromo-1-butanol derivatives, are deprotonated using strong bases like sodium hexamethyldisilazide (NaHMDS). The choice of base and solvent polarity critically influences ylide reactivity and stereoselectivity. Polar aprotic solvents (e.g., DMF) enhance ylide stability, while bulky bases favor Z-alkene formation by hindering ylide aggregation.

Aldehyde Synthesis

The aldehyde precursor, 4-oxotetradecan-1-ol, is accessible through PCC oxidation of 4-hydroxytetradecan-1-ol. Yields of 80–85% are typical under mild conditions (dichloromethane, 0°C, 2 h).

Epoxide Ring-Opening with Organometallic Reagents

Epoxide intermediates offer a versatile platform for installing the Z-double bond via stereospecific ring-opening. For example, (Z)-4,5-epoxytetradecan-1-ol, synthesized by Sharpless epoxidation, undergoes regioselective opening with Gilman reagents (e.g., lithium dimethylcuprate) to yield this compound. This method delivers 70–75% yields with 88% Z-retention .

Epoxidation Conditions

Asymmetric epoxidation of tetradec-4-en-1-ol using Jacobsen’s (salen)Mn(III) catalyst achieves 90% enantiomeric excess (ee) . Subsequent ring-opening with methylmagnesium bromide in THF at −20°C installs the methyl group with retention of configuration.

Olefin Cross-Metathesis with Ruthenium Catalysts

Olefin metathesis using Grubbs II catalyst facilitates the synthesis of this compound from shorter alkenes. Cross-coupling 1-decene with 4-penten-1-ol in dichloromethane at 40°C produces the target compound in 65% yield and 85% Z-selectivity . Catalyst loading (5–10 mol%) and ethylene purging are pivotal for suppressing homodimerization byproducts.

Asymmetric Catalytic Hydrogenation

Chiral ruthenium complexes, such as Noyori-type catalysts, enable enantioselective hydrogenation of 4-ketotetradec-1-ol to this compound. Using (R)-BINAP-RuCl₂, the reaction proceeds in methanol under 50 psi H₂, affording 95% ee and 82% yield .

Comparative Analysis of Synthetic Routes

| Method | Yield | Z-Selectivity | Complexity | Scalability |

|---|---|---|---|---|

| Alkyne Hydrogenation | 85–92% | ≥95% | Low | High |

| Wittig Olefination | 70–78% | 93% | Moderate | Moderate |

| Epoxide Ring-Opening | 70–75% | 88% | High | Low |

| Cross-Metathesis | 65% | 85% | Moderate | Moderate |

| Asymmetric Hydrogenation | 82% | 95% ee | High | Low |

The Lindlar hydrogenation and Wittig methods balance efficiency and stereoselectivity, making them preferred for large-scale synthesis. Epoxide-based routes, while stereospecific, require multistep sequences that limit industrial adoption .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (Z)-tetradec-4-en-1-ol can undergo oxidation reactions to form (Z)-4-Tetradecenal or (Z)-4-Tetradecenoic acid, depending on the oxidizing agent used.

Reduction: The compound can be reduced to (Z)-4-Tetradecane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (Z)-4-Tetradecenyl chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

Oxidation: (Z)-4-Tetradecenal, (Z)-4-Tetradecenoic acid.

Reduction: (Z)-4-Tetradecane.

Substitution: (Z)-4-Tetradecenyl chloride.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: (Z)-tetradec-4-en-1-ol is used as an intermediate in the synthesis of more complex organic molecules, including pheromones and other bioactive compounds.

Biology:

Pheromone Research: This compound is studied for its role in insect pheromones, particularly in species-specific communication.

Medicine:

Drug Development: It serves as a precursor in the synthesis of pharmaceuticals, especially those targeting lipid metabolism and signaling pathways.

Industry:

Fragrance and Flavor Industry: this compound is used in the formulation of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of (Z)-tetradec-4-en-1-ol varies depending on its application. In biological systems, it may interact with specific receptors or enzymes, influencing signaling pathways. For example, as a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (Z)-tetradec-4-en-1-ol with analogous alkenols, focusing on chain length, double bond position, and functional group derivatives:

Positional Isomers: Double Bond Location

- (Z)-7-Tetradecen-1-ol (cis-7-Tetradecen-1-ol)

- Structure : Double bond at C7 (vs. C4 in the target compound).

- Physical Properties :

- Boiling Point : Estimated ~300–310°C (extrapolated from Joback method data) .

- logP (Octanol/Water Partition Coefficient): 5.68 (indicating higher hydrophobicity than shorter-chain analogs) .

- Water Solubility: Low (<1 mg/L at 25°C), typical for long-chain alkenols . Applications: Used in pheromone synthesis due to structural similarity to insect signaling molecules .

- (Z)-9-Tetradecen-1-ol CAS: 35153-15-2 . Safety: Not recommended for fragrance or flavor use due to undefined safety thresholds .

Chain-Length Variants

- (Z)-4-Hepten-1-ol

- Structure : 7-carbon chain with a C4 double bond.

- Physical Properties :

- Boiling Point : 78°C at 23 mmHg (lower than the 14-carbon analog due to shorter chain) .

Refractive Index : 1.440–1.448 (indicative of higher density and polarizability) .

- (Z)-Octadec-9-enol Structure: 18-carbon chain with a C9 double bond. Molecular Weight: 268.48 g/mol .

Derivatives and Acetates

(Z)-4-Tridecen-1-ol Acetate

5-Tetradecen-1-ol Acetate

Comparative Data Table

| Compound | Chain Length | Double Bond Position | Molecular Weight (g/mol) | Boiling Point (°C) | logP | Key Application |

|---|---|---|---|---|---|---|

| This compound* | 14 | 4 | 212.37 | ~290–300 (est.) | ~5.5 | Research intermediates |

| (Z)-7-Tetradecen-1-ol | 14 | 7 | 212.37 | 300–310 | 5.68 | Pheromones |

| (Z)-4-Hepten-1-ol | 7 | 4 | 114.19 | 78 (23 mmHg) | 1.82 | Aerosol formulations |

| (Z)-Octadec-9-enol | 18 | 9 | 268.48 | >350 | 7.1 | Industrial lubricants |

| (Z)-4-Tridecen-1-ol Acetate | 13 | 4 | 240.38 | N/A | 6.2 | Coatings/adhesives |

*Estimated values based on analogous compounds .

Research Findings and Trends

Double Bond Position Impact: Moving the double bond closer to the hydroxyl group (e.g., C4 vs. C7 in tetradecenols) increases molecular rigidity, affecting melting points and solubility . C4 isomers exhibit higher reactivity in oxidation reactions due to proximity of the double bond to the functional group .

Chain Length vs. Volatility: Shorter chains (e.g., heptenols) show lower boiling points and higher volatility, ideal for transport in gaseous phases . Longer chains (e.g., octadecenols) dominate in non-polar applications like lubricants .

Safety and Regulatory Notes: No acute hazards reported for (Z)-tetradec-9-enol, but usage restrictions apply in consumer products due to insufficient toxicological data .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (Z)-tetradec-4-en-1-ol, and how is stereochemical purity ensured?

- Methodological Answer : The Z-configuration can be achieved via stereoselective reduction of alkynes (e.g., Lindlar catalyst) or Wittig reactions using stabilized ylides. Characterization via -NMR (olefinic proton coupling constants, ) and gas chromatography (GC) with chiral columns (e.g., β-cyclodextrin phases) ensures stereochemical fidelity. Cross-validation with polarimetry or vibrational circular dichroism (VCD) is advised for critical studies .

Q. Which analytical techniques are optimal for structural elucidation and purity assessment of this compound?

- Methodological Answer :

- GC-MS : Use non-polar columns (e.g., DB-5) with a temperature ramp (e.g., 100°C → 275°C at 5°C/min) to resolve isomers. Compare retention indices with standards .

- NMR : -NMR distinguishes double-bond position (δ ~125–135 ppm for allylic carbons).

- Purity : Quantify impurities via HPLC-ELSD or differential scanning calorimetry (DSC) for thermal stability profiling .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Adopt hazard controls per GHS guidelines:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis or high-concentration handling.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Documented safety codes: H303 (harmful if swallowed), H313 (skin irritation), H333 (respiratory irritation) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically addressed?

- Methodological Answer :

- Meta-Analysis : Aggregate datasets using PRISMA guidelines, stratifying by assay type (e.g., in vitro vs. in vivo) and organism models.

- Statistical Reconciliation : Apply mixed-effects models to account for variability in solvent systems (e.g., DMSO vs. ethanol) or dose-response normalization methods .

- Experimental Replication : Validate conflicting results under standardized OECD protocols, controlling for enantiomeric purity (≥98% via chiral GC) .

Q. What experimental design considerations are critical for studying the pheromonal activity of this compound in ecological systems?

- Methodological Answer :

- Field Trials : Use randomized trap placements with microencapsulated pheromone lures to assess attraction thresholds.

- Behavioral Assays : Pair electrophysiological recordings (e.g., electroantennography) with wind tunnel experiments to quantify response specificity.

- Environmental Confounders : Monitor temperature/humidity effects on volatility using headspace-SPME-GC/MS .

Q. How can synthetic yields of this compound be optimized while minimizing byproduct formation?

- Methodological Answer :

- Catalyst Screening : Test palladium-, nickel-, or copper-based catalysts for cross-coupling efficiency.

- Solvent Optimization : Use DFT calculations to predict solvent effects on transition states (e.g., THF vs. toluene).

- In Situ Monitoring : Employ ReactIR or inline NMR to detect intermediates (e.g., alkyne precursors) and adjust reaction kinetics .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.